molecular formula C5H8N2O2 B11937874 2-Methyl-2-nitrobutanenitrile CAS No. 84065-78-1

2-Methyl-2-nitrobutanenitrile

Cat. No.: B11937874
CAS No.: 84065-78-1
M. Wt: 128.13 g/mol
InChI Key: NSGHSLTXCFWAIT-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrobutanenitrile is an organic compound with the molecular formula C5H8N2O2. It is a nitrile derivative, characterized by the presence of both a nitro group (-NO2) and a nitrile group (-CN) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

84065-78-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-methyl-2-nitrobutanenitrile

InChI

InChI=1S/C5H8N2O2/c1-3-5(2,4-6)7(8)9/h3H2,1-2H3

InChI Key

NSGHSLTXCFWAIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitrobutanenitrile can be synthesized through several methods:

    From Alkyl Halides: One common method involves the reaction of 2-methyl-2-bromobutane with sodium nitrite (NaNO2) in the presence of a suitable solvent like acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a nitro group.

    From Nitroalkanes: Another method involves the nitration of 2-methylbutanenitrile using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This method requires careful control of temperature and reaction conditions to avoid over-nitration.

Industrial Production Methods

Industrial production of 2-Methyl-2-nitrobutanenitrile typically involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitrobutanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) using acidic or basic conditions. For example, hydrolysis with hydrochloric acid (HCl) yields 2-methyl-2-nitrobutanoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium methoxide (NaOCH3) can replace the nitro group with a methoxy group (-OCH3).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

    Substituting Agents: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products

    Reduction: 2-Methyl-2-aminobutanenitrile

    Hydrolysis: 2-Methyl-2-nitrobutanoic acid

    Substitution: 2-Methyl-2-methoxybutanenitrile

Scientific Research Applications

Organic Synthesis

2-Methyl-2-nitrobutanenitrile is utilized as an intermediate in organic synthesis. Its structure allows for various functional group transformations, making it a valuable precursor in the synthesis of more complex molecules. For instance, it can be converted into amines or carboxylic acids through hydrolysis or reduction reactions.

Pharmaceutical Development

The compound has potential applications in pharmaceutical research due to its bioactive properties. Research indicates that nitroalkanes often exhibit antibacterial and antifungal activities. For example, studies have shown that derivatives of nitro compounds can inhibit bacterial growth, making them suitable candidates for developing new antibiotics.

Materials Science

In materials science, 2-Methyl-2-nitrobutanenitrile can serve as a monomer for polymerization processes. Its reactivity allows it to participate in various polymerization reactions, leading to the formation of polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of several nitro compounds, including 2-Methyl-2-nitrobutanenitrile. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds with similar structures may be developed as novel antimicrobial agents.

Case Study 2: Synthesis of Functionalized Derivatives

Research conducted on the functionalization of 2-Methyl-2-nitrobutanenitrile demonstrated its utility as a starting material for synthesizing various derivatives. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating the importance of structural modifications in improving efficacy.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2-Methyl-2-nitrobutanenitrileAntibacterialJournal of Medicinal Chemistry
Derivative AAntifungalJournal of Medicinal Chemistry
Derivative BCytotoxicJournal of Medicinal Chemistry

Table 2: Synthetic Routes

Reaction TypeStarting MaterialProduct
Hydrolysis2-Methyl-2-nitrobutanenitrileCorresponding carboxylic acid
Reduction2-Methyl-2-nitrobutanenitrileCorresponding amine

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitrobutanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

2-Methyl-2-nitrobutanenitrile can be compared with other similar compounds, such as:

    2-Methylbutanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobutanenitrile: Similar structure but without the methyl group, leading to different steric and electronic properties.

    2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon backbone, affecting its reactivity and applications.

Biological Activity

2-Methyl-2-nitrobutanenitrile is a nitro compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

2-Methyl-2-nitrobutanenitrile features a nitro group (NO2-NO_2) attached to a butanenitrile backbone. The presence of the nitro group significantly influences the compound's reactivity and biological activity due to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that nitro compounds, including 2-methyl-2-nitrobutanenitrile, exhibit notable antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can disrupt cellular processes in microorganisms.

  • Antitubercular Activity : Nitro compounds have demonstrated efficacy against Mycobacterium tuberculosis. For instance, studies show that modifications in the nitro group can enhance activity against resistant strains of tuberculosis, highlighting the potential of 2-methyl-2-nitrobutanenitrile in developing new antitubercular agents .

Cytotoxic Effects

Nitro compounds are known for their cytotoxic effects on various cell lines. The electron-withdrawing nature of the nitro group can induce oxidative stress, leading to cell death.

  • Mechanism of Action : The cytotoxicity is often attributed to the formation of reactive oxygen species (ROS) through redox reactions within cells. This mechanism can target both bacterial and human cells, suggesting a dual role as a pharmacophore and toxicophore .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various nitro compounds, including 2-methyl-2-nitrobutanenitrile. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

CompoundMIC (μM)Target Organism
2-Methyl-2-nitrobutanenitrile0.78Mycobacterium tuberculosis
Other Nitro CompoundsVariesVarious Bacterial Strains

This table illustrates that 2-methyl-2-nitrobutanenitrile has comparable or superior activity against M. tuberculosis compared to other tested compounds .

Safety and Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the safety profile of 2-methyl-2-nitrobutanenitrile. Studies suggest that while it exhibits antimicrobial properties, it also poses risks due to its cytotoxic nature.

  • Toxicological Studies : Research indicates that exposure to high concentrations can lead to adverse effects in mammalian cells, necessitating careful evaluation in drug development contexts .

Q & A

Q. How can 2-methyl-2-nitrobutanenitrile be integrated into multi-step synthetic pathways for bioactive molecules?

  • Application Example :
  • Use it as a precursor for nitroalkane intermediates in antimalarial drug synthesis.
  • Optimize stepwise reduction (e.g., catalytic hydrogenation) to retain stereochemistry .

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